molecular formula C25H30N2O7 B13660007 Boc-DL-Asp(OBn)(OBn)-DL-Phe-OH

Boc-DL-Asp(OBn)(OBn)-DL-Phe-OH

Cat. No.: B13660007
M. Wt: 470.5 g/mol
InChI Key: WXJAWCWMJPACSL-UHFFFAOYSA-N
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Description

Boc-DL-Asp(OBn)(OBn)-DL-Phe-OH is a synthetic compound used primarily in peptide synthesis. It is a derivative of aspartic acid and phenylalanine, with protective groups attached to prevent unwanted reactions during synthesis. The compound is often used in the field of medicinal chemistry and biochemistry for the development of peptides and proteins.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-DL-Asp(OBn)(OBn)-DL-Phe-OH typically involves the protection of the amino and carboxyl groups of aspartic acid and phenylalanine. The process begins with the protection of the amino group of aspartic acid using a tert-butyloxycarbonyl (Boc) group. The carboxyl groups are then protected with benzyl (OBn) groups. Phenylalanine is similarly protected. The protected aspartic acid and phenylalanine are then coupled using standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the coupling process.

Chemical Reactions Analysis

Types of Reactions

Boc-DL-Asp(OBn)(OBn)-DL-Phe-OH undergoes several types of chemical reactions, including:

    Deprotection Reactions: Removal of the Boc and OBn protective groups using acidic or hydrogenation conditions.

    Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc group removal, while hydrogenation with palladium on carbon (Pd/C) is used for OBn group removal.

    Coupling: DCC or DIC in the presence of NMM or N,N-diisopropylethylamine (DIPEA) are commonly used for peptide bond formation.

Major Products Formed

The major products formed from these reactions are peptides and proteins with specific sequences and structures, which are used in various scientific and medical applications.

Scientific Research Applications

Boc-DL-Asp(OBn)(OBn)-DL-Phe-OH is widely used in scientific research, particularly in the fields of:

    Chemistry: As a building block for the synthesis of complex peptides and proteins.

    Biology: In the study of protein-protein interactions and enzyme-substrate interactions.

    Medicine: For the development of peptide-based drugs and therapeutic agents.

    Industry: In the production of synthetic peptides for research and commercial purposes.

Comparison with Similar Compounds

Similar Compounds

    Boc-DL-Asp(OBzl)-OH: Similar protective groups but different amino acid derivatives.

    Boc-D-Asp(OBn)-OH: Similar structure but with only one benzyl group.

    Boc-DL-Asp(ofm)-OH: Different protective groups and functional groups.

Uniqueness

Boc-DL-Asp(OBn)(OBn)-DL-Phe-OH is unique due to its specific combination of protective groups and amino acid derivatives, making it particularly useful in the synthesis of complex peptides and proteins with high precision and purity.

Properties

IUPAC Name

2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxo-4-phenylmethoxybutanoyl]amino]-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O7/c1-25(2,3)34-24(32)27-19(15-21(28)33-16-18-12-8-5-9-13-18)22(29)26-20(23(30)31)14-17-10-6-4-7-11-17/h4-13,19-20H,14-16H2,1-3H3,(H,26,29)(H,27,32)(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXJAWCWMJPACSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)OCC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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